UiO-66(Zr)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1072413-80-9 |

|---|---|

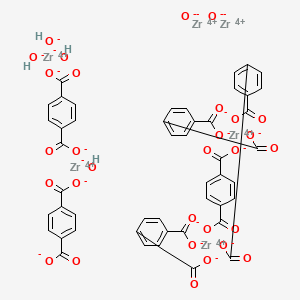

Molecular Formula |

C48H28O30Zr6+4 |

Molecular Weight |

1632.1 g/mol |

IUPAC Name |

oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide |

InChI |

InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 |

InChI Key |

HUYKHXIPAICDQE-UHFFFAOYSA-A |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Architecture of UiO-66(Zr): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

UiO-66(Zr), a zirconium-based metal-organic framework (MOF), has garnered significant attention for its exceptional thermal and chemical stability, making it a promising material for a wide range of applications, including catalysis, gas storage, and drug delivery.[1][2][3] This guide provides a comprehensive analysis of its crystal structure, detailing its synthesis, characterization, and key structural properties to serve as a valuable resource for researchers and professionals in the field.

Crystal Structure and Composition

UiO-66(Zr) possesses a face-centered cubic (fcc) crystal structure.[4][5] Its framework is constructed from inorganic secondary building units (SBUs) and organic linkers. The SBU consists of a central hexanuclear zirconium oxide cluster, [Zr₆O₄(OH)₄]¹²⁺, where six zirconium atoms form an octahedron.[6] These clusters are interconnected by 1,4-benzenedicarboxylate (BDC or terephthalate) organic linkers.[4][6] Each zirconium cluster is coordinated to twelve BDC linkers, resulting in a highly connected and robust three-dimensional network.[4][6]

The idealized chemical formula for UiO-66(Zr) is Zr₆O₄(OH)₄(C₈H₄O₄)₆.[7] The structure features two types of cages: tetrahedral cages with a diameter of approximately 7 Å and octahedral cages with a diameter of around 9 Å.[6] These pores are typically filled with solvent molecules after synthesis, which can be removed through heating under vacuum to activate the material.[6]

Table 1: Crystallographic Data for UiO-66(Zr)

| Parameter | Value | Reference |

| Crystal System | Cubic | [6] |

| Space Group | Fm-3m | [6] |

| Unit Cell Parameter (a) | 20.7465 Å | [6] |

| Unit Cell Volume (V) | 8929.65 ų | [6] |

Synthesis of UiO-66(Zr)

The most common method for synthesizing UiO-66(Zr) is the solvothermal method.[1][3] This involves heating a mixture of a zirconium salt (e.g., zirconium(IV) chloride, ZrCl₄, or zirconium oxychloride octahydrate, ZrOCl₂·8H₂O) and terephthalic acid (H₂BDC) in a high-boiling point solvent, typically N,N-dimethylformamide (DMF), in a sealed vessel at elevated temperatures.[1][3] Modulators, such as acetic acid, hydrochloric acid, or hydrobromic acid, are often added to the reaction mixture to control the crystal size and defect density.[3][8][9]

A general solvothermal synthesis workflow is illustrated below:

Structural Characterization

A combination of analytical techniques is employed to confirm the successful synthesis and to analyze the crystal structure of UiO-66(Zr).

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to determine the crystallinity and phase purity of the synthesized material. The diffraction pattern of UiO-66(Zr) exhibits characteristic peaks at specific 2θ angles, with the most intense peaks typically appearing at approximately 7.4° and 8.5°, corresponding to the (111) and (200) crystallographic planes, respectively.[1][10]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of UiO-66(Zr) and to quantify the presence of defects. A typical TGA curve for UiO-66(Zr) shows two main weight loss steps. The first, occurring below 300 °C, is attributed to the removal of guest molecules (e.g., water, DMF) from the pores.[1] The second major weight loss, starting around 450-500 °C, corresponds to the decomposition of the organic linker, leading to the collapse of the framework structure.[1][11] The residual weight at high temperatures corresponds to the formation of zirconium oxide (ZrO₂).[1][9] The number of missing linkers can be estimated from the experimental weight loss compared to the theoretical value for a defect-free structure.[11]

Brunauer-Emmett-Teller (BET) Analysis

BET analysis, based on nitrogen adsorption-desorption isotherms, is used to determine the specific surface area and pore volume of the material. Defect-free UiO-66(Zr) is expected to have a BET surface area of around 1200 m²/g.[12] However, the presence of missing linkers can lead to an increase in the surface area, with reported values ranging from 1000 to 1800 m²/g.[11][12]

Table 2: Key Structural and Physical Properties of UiO-66(Zr)

| Property | Typical Value Range | Reference |

| BET Surface Area | 1000 - 1827 m²/g | [11][12][13] |

| Pore Volume | 0.40 - 0.90 cm³/g | [12] |

| Pore Size (Octahedral Cage) | ~9 Å | [6] |

| Pore Size (Tetrahedral Cage) | ~7 Å | [6] |

| Thermal Decomposition Temperature | > 450 °C | [1][11] |

Experimental Protocols

Solvothermal Synthesis of UiO-66(Zr)

-

Preparation of Precursor Solutions: Dissolve zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) in N,N-dimethylformamide (DMF) in separate vials.[3]

-

Mixing: Add the ZrCl₄ solution to the H₂BDC solution while stirring.[1] Add a modulator, such as acetic acid, to the mixture.[3][9]

-

Sonication: Sonicate the mixture for a specified time (e.g., 20-30 minutes) to ensure homogeneity.[3][9]

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave or a sealed glass vial and heat it in an oven at a specific temperature (typically 120 °C) for a set duration (e.g., 12-24 hours).[1][3]

-

Cooling and Collection: After the reaction, allow the vessel to cool to room temperature. A white precipitate of UiO-66(Zr) will have formed.[1]

-

Washing: Separate the solid product by centrifugation. Wash the product multiple times with DMF and then with a lower-boiling point solvent like methanol (B129727) or ethanol (B145695) to remove unreacted precursors and residual DMF.[1]

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.[3][14]

Characterization Workflow

Structural Defects and Their Implications

A key feature of UiO-66(Zr) is the presence of structural defects, most commonly in the form of "missing linkers".[2][15] These defects arise when a BDC linker is absent from its expected position in the crystal lattice, leading to undercoordinated zirconium sites.[16] The presence and concentration of these defects can be influenced by the synthesis conditions, particularly the type and amount of modulator used.[8]

While defects can slightly compromise the long-range order of the crystal, they can also introduce beneficial properties. For instance, missing linkers can increase the porosity and specific surface area of the material, creating more accessible sites for catalysis or drug loading.[11][12] The undercoordinated zirconium sites at these defects can also act as Lewis acid sites, enhancing the catalytic activity of the MOF.[16]

Conclusion

The robust and tunable crystal structure of UiO-66(Zr) makes it a highly versatile material with significant potential in various scientific and industrial applications. A thorough understanding of its synthesis-structure-property relationships is crucial for designing and fabricating UiO-66(Zr)-based materials with tailored functionalities. This guide provides a foundational understanding of the crystal structure analysis of UiO-66(Zr), offering valuable insights and protocols for researchers and professionals working with this remarkable metal-organic framework.

References

- 1. tandfonline.com [tandfonline.com]

- 2. iris.unito.it [iris.unito.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

- 7. pubs.aip.org [pubs.aip.org]

- 8. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Development of a Zr-Based Metal-Organic Framework (UiO-66) for a Cooperative Flame Retardant in the PC/ABS [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]

- 12. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

"synthesis mechanism of UiO-66(Zr) solvothermal method"

An In-depth Technical Guide to the Solvothermal Synthesis Mechanism of UiO-66(Zr)

Introduction

UiO-66(Zr) is a prominent member of the metal-organic framework (MOF) family, renowned for its exceptional thermal, chemical, and mechanical stability.[1][2] These properties stem from its unique structure, which consists of hexanuclear zirconium-oxo clusters, [Zr₆O₄(OH)₄], serving as secondary building units (SBUs), interconnected by 1,4-benzenedicarboxylate (BDC) organic linkers.[1][3] The solvothermal method is the most prevalent technique for synthesizing UiO-66(Zr), offering control over crystallinity, particle size, and defect engineering. This guide provides a comprehensive overview of the solvothermal synthesis mechanism of UiO-66(Zr), detailing the reaction pathways, the influence of key parameters, and standardized experimental protocols for researchers and professionals in materials science and drug development.

Core Synthesis Mechanism

The solvothermal synthesis of UiO-66(Zr) is a complex process involving the self-assembly of inorganic nodes and organic linkers in a high-temperature solvent. The mechanism can be understood through the distinct stages of SBU formation, linker coordination, nucleation, and crystal growth.

Formation of Secondary Building Units (SBUs)

The initial and critical step in the synthesis is the formation of the inorganic SBU, the [Zr₆O₄(OH)₄] cluster. In a typical synthesis using zirconium tetrachloride (ZrCl₄) as the metal source and N,N-dimethylformamide (DMF) as the solvent, the presence of water (either added or as an impurity) is crucial.[4] Recent in-situ studies have revealed that zirconium-oxo nodes form directly and rapidly.[2][5][6] The process does not appear to involve stable pre-formed clusters or non-stoichiometric intermediates.[2][5][6] The formation of these Zr₆ clusters is a key prerequisite for the subsequent framework assembly.[4]

Linker Coordination and Framework Assembly

Once the Zr₆-oxo SBUs are formed, they coordinate with the deprotonated 1,4-benzenedicarboxylate (BDC²⁻) linkers. The deprotonation of the terephthalic acid (H₂BDC) is a crucial step that can be influenced by the reaction conditions and the presence of modulators.[1] Each SBU coordinates with 12 BDC linkers, leading to the formation of a highly connected and robust three-dimensional framework with face-centered cubic (fcu) topology.[1]

Nucleation and Crystal Growth

The nucleation of UiO-66(Zr) is understood to occur through a solution-mediated hydrolysis of zirconium chloroterephthalates.[2][5][6] This nucleation phase is typically rapid, which contributes to the formation of the characteristically small, nanosized crystals of UiO-66, often around 200 nanometers.[5][6][7]

Following nucleation, the crystal growth phase begins, which has been identified as the rate-determining step in the overall crystallization process.[5][6] The nuclei, which initially may lack long-range order, gain this order during the crystallization phase.[2][5][6] The growth can be terminated by factors such as the accumulation of protons in the solution, which hinders the complete deprotonation of the linker molecules necessary for further framework extension.[7]

Key Synthesis Parameters

The properties of the final UiO-66(Zr) material, including its crystallinity, particle size, surface area, and defect density, are highly dependent on the synthesis parameters.

Reactants and Solvent

-

Zirconium Source: Zirconium tetrachloride (ZrCl₄) and zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) are the most common zirconium precursors.[1][7][8]

-

Organic Linker: 1,4-benzenedicarboxylic acid (H₂BDC) is the organic linker that forms the framework structure.

-

Solvent: N,N-dimethylformamide (DMF) is the most widely used solvent for UiO-66(Zr) synthesis.[1] However, due to its toxicity, research is ongoing to find more environmentally friendly alternatives, such as acetone.[9]

The Role of Modulators

Modulators are chemical additives, typically acids, that play a crucial role in controlling the synthesis. They can improve reproducibility, enhance crystallinity, and allow for control over particle size and the introduction of defects.[10][11]

There are two primary proposed mechanisms for modulation:

-

Coordination Modulation: The modulator, often a monocarboxylic acid, competes with the BDC linker for coordination sites on the Zr₆ SBU.[1][10] This competition slows down the overall crystallization rate, allowing for the formation of more ordered, larger crystals.

-

Deprotonation Modulation: The acidity of the modulator influences the deprotonation rate of the H₂BDC linker.[1] By controlling this rate, the modulator can regulate the availability of the BDC²⁻ linker for coordination, thereby controlling the nucleation and growth processes.

Carboxylic acids (e.g., acetic acid, formic acid, trifluoroacetic acid) and inorganic acids (e.g., HCl, HBr, HF) are commonly used as modulators.[1][12][13] The properties of the modulator, such as its pKa and concentration, have a significant impact. For instance, using modulators with lower pKa values and at higher concentrations can lead to the formation of more defects, which in turn can enhance the colloidal stability of the resulting UiO-66 nanoparticles.[12]

Temperature and Time

Reaction temperature and duration are critical kinetic parameters.

-

Temperature: Solvothermal synthesis is typically carried out at elevated temperatures, commonly between 80°C and 140°C.[9][14][15] Higher temperatures accelerate the crystallization process.[14] However, excessively high temperatures can negatively impact crystallinity.[4] Interestingly, room-temperature synthesis routes have also been developed, which can lead to a higher density of defect sites in the final material.[16][17]

-

Time: The reaction time influences both the yield and the phase purity of the UiO-66(Zr) product. An optimal heating time is required to achieve high crystallinity. For example, at 140°C, the best crystallinity was observed after 6 hours, while longer heating times led to phase changes and decreased crystallinity.[14][18] For syntheses at 120°C, reaction times of 16 to 24 hours are common.[4][19][20]

Data Presentation

Table 1: Effect of Modulators on UiO-66(Zr) Properties

| Modulator | Modulator/Zr Ratio | Zr Precursor | Temperature (°C) | Crystal Size | BET Surface Area (m²/g) | Observations |

| None | 0 | ZrCl₄ | 120 | ~200 nm | - | Standard synthesis often results in fine powders.[7] |

| Acetic Acid | 440 | Zr(OⁿPr)₄ | Room Temp -> 130 | - | 1258 | Successful synthesis without preheating.[4] |

| Formic Acid | Varied | ZrCl₄ | - | 20 nm - 1 µm | - | Lower pKa and higher concentration lead to smaller, more stable nanoparticles.[12] |

| Trifluoroacetic Acid | Varied | ZrCl₄ | - | 20 nm - 1 µm | - | Stronger acids can create more defects, increasing surface area.[10][12] |

| HCl | 2 | ZrCl₄ | - | - | 1622 | Modulator type significantly impacts porosity.[1] |

| HBr | 2 | ZrCl₄ | - | - | 1451 | HBr can act as an effective modulator, controlling nucleation and growth.[1] |

| HF | 2 | ZrCl₄ | - | - | 1442 | HF modulation can lead to cuboctahedral morphologies.[1] |

Table 2: Influence of Reaction Time and Temperature on UiO-66(Zr) Synthesis

| Temperature (°C) | Time (hours) | Zr Precursor | Solvent | Yield | Crystallinity/Observations |

| 140 | 6 | ZrCl₄ | DMF | 0.4448 g | Best crystallinity observed; longer times led to phase changes.[14][18] |

| 140 | 72 | ZrCl₄ | DMF | 0.5458 g | Highest weight obtained, but with lower crystallinity and phase changes.[14][18] |

| 120 | 24 | ZrOCl₂·8H₂O | DMF | - | A common condition for achieving good quality UiO-66.[19] |

| 120 | >16 | ZrCl₄ | DMF | - | UiO-66 was successfully crystallized.[4] |

| 85 | 24 | ZrCl₄ | DMF | - | Used for synthesis of amino-functionalized UiO-66-NH₂.[21] |

| 80 | - | ZrCl₄ | Acetone | ~91% | High yield and high surface area (1299 m²/g) in a DMF-free system.[9] |

| 25 - 130 | - | - | - | - | Increasing synthesis temperature systematically decreases the number of defect sites.[16] |

| 45 | - | - | - | - | Temperature at which a maximal number of defect sites is achieved.[16] |

Experimental Protocols

Protocol 1: Standard Solvothermal Synthesis of UiO-66(Zr)

This protocol is a generalized procedure based on multiple reports.[1][19]

-

Reactant Preparation:

-

Dissolve the zirconium precursor (e.g., 1.5 mmol ZrCl₄) in N,N-dimethylformamide (DMF).

-

In a separate container, dissolve the organic linker (e.g., 1.5 mmol 1,4-benzenedicarboxylic acid) in DMF.

-

-

Mixing:

-

Slowly add the metal salt solution to the organic linker solution under stirring.

-

Continue stirring for a designated period (e.g., 30 minutes) to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave or a sealed glass vial.

-

Heat the reactor in an oven at a specified temperature (typically 120°C) for a set duration (e.g., 24 hours).

-

-

Product Recovery and Purification:

-

After the reaction, allow the reactor to cool down to room temperature. A white precipitate should be visible.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product multiple times with fresh DMF to remove unreacted precursors.

-

Subsequently, wash the product several times with a volatile solvent like methanol (B129727) or ethanol (B145695) to exchange the high-boiling point DMF from the pores.

-

-

Activation:

-

Dry the purified white powder, typically in a vacuum oven at an elevated temperature (e.g., 150°C) for several hours, to remove the residual solvent from the pores and activate the material.

-

Protocol 2: Modulated Synthesis of UiO-66(Zr) with Acetic Acid

This protocol incorporates a modulator to control the synthesis.[15]

-

Reactant Preparation:

-

In a round-bottom flask, add the zirconium precursor (e.g., 1.5 g ZrCl₄) and the organic linker (e.g., 1.1 g terephthalic acid).

-

-

Mixing with Modulator:

-

Add DMF (e.g., 100 mL), the modulator (e.g., 44 mL of acetic acid), and a controlled amount of water (e.g., 7.5 mL).

-

-

Solvothermal Reaction:

-

Heat the solution to 120°C and maintain for a short duration (e.g., 30 minutes).

-

-

Product Recovery and Purification:

-

Cool the solution to room temperature and collect the product via centrifugation.

-

Wash the product repeatedly with DMF and then with anhydrous methanol.

-

-

Activation:

-

Dry the final product in an oven at 80°C for at least 3 hours.[15]

-

Mandatory Visualizations

Caption: Overall workflow for the solvothermal synthesis of UiO-66(Zr).

Caption: Key steps in the formation of the UiO-66(Zr) framework.

Caption: The dual mechanisms of modulation in UiO-66(Zr) synthesis.

Conclusion

The solvothermal synthesis of UiO-66(Zr) is a finely tuned process where the interplay of reactants, solvent, temperature, time, and modulators dictates the final material properties. The mechanism proceeds through the rapid formation of Zr₆-oxo SBUs, followed by coordination with deprotonated BDC linkers in a nucleation and growth process where crystal growth is the rate-limiting step. The use of modulators is a powerful strategy to control this process, enabling the tuning of particle size, crystallinity, and defect density. A thorough understanding of this synthesis mechanism is paramount for researchers and scientists aiming to rationally design and produce UiO-66(Zr) materials with tailored characteristics for advanced applications, including catalysis, gas storage, and drug delivery.

References

- 1. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07848H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Combined DFT and Kinetic Monte Carlo Study of UiO-66 Catalysts for γ-Valerolactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deciphering the Mechanism of Crystallization of UiO-66 Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iptek.its.ac.id [iptek.its.ac.id]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic Properties of UiO-66(Zr) via Theoretical DFT Studies

For Researchers and Scientists

UiO-66(Zr), a metal-organic framework (MOF) synthesized from zirconium-based nodes and terephthalate (B1205515) linkers, stands out for its exceptional thermal and chemical stability.[1][2] These properties make it a promising candidate for a wide range of applications, including catalysis, gas separation, and sensing.[1][3][4] Understanding the electronic properties of UiO-66(Zr) is crucial for designing and optimizing its performance in these areas. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these properties at an atomic level, providing insights that are often difficult to obtain experimentally.[3][5]

This technical guide provides an in-depth overview of the theoretical understanding of UiO-66(Zr)'s electronic properties derived from DFT studies. It covers the computational methodologies employed, the intrinsic electronic structure of the pristine material, and how defects—a common feature in synthesized UiO-66(Zr)—modulate these properties.

Computational Methodologies

DFT calculations are the cornerstone of theoretical investigations into the electronic structure of UiO-66(Zr).[3][5] These studies typically employ periodic boundary conditions to model the crystalline structure of the MOF. While various DFT software packages are used, calculations are commonly performed using plane-wave basis sets.

A critical choice in any DFT study is the exchange-correlation functional. For UiO-66(Zr), the selection of the functional significantly impacts the accuracy of the calculated electronic properties, particularly the band gap.

-

Generalized Gradient Approximation (GGA): Functionals like the Perdew–Burke–Ernzerhof (PBE) are widely used due to their computational efficiency. However, they are known to systematically underestimate the band gap of semiconductors and insulators.[3]

-

Hybrid Functionals: Functionals such as HSE06 incorporate a portion of exact Hartree-Fock exchange, providing more accurate band gap predictions that align better with experimental values.[6]

The general workflow for a DFT study on UiO-66(Zr) involves several key steps, from structural optimization to the calculation of electronic properties like the density of states (DOS) and band structure.

Electronic Properties of Pristine UiO-66(Zr)

The ideal, defect-free UiO-66(Zr) is a wide-band-gap insulator. The valence band maximum (VBM) is primarily composed of states from the organic linker (terephthalate), while the conduction band minimum (CBM) is dominated by the empty d-orbitals of the zirconium atoms in the inorganic nodes. The calculated band gap varies significantly depending on the level of theory used.

| DFT Functional | Calculated Band Gap (eV) | Reference |

| PBE | 2.98 | [6] |

| PBE | 3.9 - 4.2 | [7] |

| B3LYP | ~4.1 | [2] |

| HSE06/PBEsol | > 3.76 | [6] |

| Experimental | 3.8 - 4.1 | [7] |

Table 1: Summary of calculated and experimental band gaps for pristine UiO-66(Zr). The choice of DFT functional significantly influences the predicted value.

The Role of Defects in Modulating Electronic Properties

Synthesized UiO-66(Zr) materials are known to contain a significant number of structural defects, most commonly missing linkers or even entire missing metal clusters.[7] These defects are not merely imperfections; they play a crucial role in determining the material's catalytic and electronic properties.[7][8]

The most studied defect is the "missing linker" defect, where a terephthalate linker is absent, leaving the zirconium nodes undercoordinated. To maintain charge neutrality, these sites are typically capped by species present during synthesis, such as water, hydroxyl groups, or modulator molecules (e.g., formate, acetate).[3][7]

These defects have a profound impact on the electronic structure:

-

Creation of Mid-Gap States: Missing linker defects introduce new, localized electronic states within the forbidden band gap of the pristine material.[4]

-

Band Gap Reduction: The introduction of these mid-gap states effectively reduces the energy required to excite an electron, leading to a smaller effective band gap.[4] The extent of this reduction depends on the nature and concentration of the defects.

-

Altered Frontier Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can become localized on these defect sites, which can significantly alter the material's reactivity and photocatalytic activity.[7]

DFT calculations have shown that even small variations in the defect structure can lead to changes in the band gap. For instance, studies have found that different charge-compensating groups at defect sites can alter the band gap by up to 0.2 eV.[7]

| Defect Type | Effect on Electronic Structure | Calculated Band Gap Change |

| Missing Linker | Introduces mid-gap states, localizes frontier orbitals | Reduction, up to 0.2 eV variation depending on capping group[7] |

| Missing Metal Cluster | Can lead to larger structural reorganization (reo-phase) | Can increase or decrease gap depending on capping species[7] |

| Mixed-Linker Systems | Can induce mid-gap states, causing band gap reduction[4] | Varies, not a simple average of parent MOFs[4] |

Table 2: Influence of common defects on the electronic properties of UiO-66(Zr) as determined by DFT.

Summary and Outlook

Theoretical DFT studies have provided invaluable insights into the electronic properties of UiO-66(Zr). It is well-established that pristine UiO-66(Zr) is a wide-band-gap insulator, and the accuracy of band gap prediction is highly dependent on the chosen computational methodology, with hybrid functionals showing the best agreement with experimental data.

Crucially, DFT has illuminated the role of structural defects, demonstrating that they are not mere flaws but key determinants of the material's electronic behavior. By introducing states within the band gap, defects can effectively tune the electronic and optical properties of UiO-66(Zr), a phenomenon essential for applications like photocatalysis. Future computational work will likely focus on more complex defect arrangements, the explicit modeling of solvent effects, and the dynamic behavior of the framework to provide an even more complete picture of this remarkable material.

References

- 1. Computational exploration of newly synthesized zirconium metal–organic frameworks UiO-66, -67, -68 and analogues - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. iris.unito.it [iris.unito.it]

- 3. Combined DFT and Kinetic Monte Carlo Study of UiO-66 Catalysts for γ-Valerolactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vacancy defect configurations in the metal–organic framework UiO-66: energetics and electronic structure - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA11155J [pubs.rsc.org]

- 8. Design of a Zr-based metal–organic framework as an efficient fosfomycin carrier: a combined experimental and DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Rise of a Titan: A Technical Guide to the Discovery and Historical Development of UiO-66 MOFs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, synthesis, and historical evolution of the University of Oslo-66 (UiO-66) metal-organic frameworks (MOFs). Since its inception, UiO-66 has emerged as a cornerstone in the field of porous materials due to its exceptional stability, tunable nature, and broad applicability, particularly in the realm of drug delivery. This document serves as a technical guide, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers and professionals in understanding and utilizing this remarkable material.

Discovery and Initial Synthesis: A Landmark in MOF Chemistry

The journey of UiO-66 began in 2008 when researchers at the University of Oslo, led by Lillerud, first reported its synthesis.[1] This pioneering work introduced a zirconium-based MOF with unprecedented thermal and chemical stability, a significant advancement over many existing MOFs at the time.[1][2] The foundational structure of UiO-66 consists of zirconium-oxo clusters, specifically [Zr₆O₄(OH)₄], which act as secondary building units (SBUs), connected by 1,4-benzenedicarboxylic acid (H₂BDC) organic linkers.[3][4] This arrangement results in a face-centered cubic (fcu) topology, creating a robust and porous framework.[1]

The exceptional stability of UiO-66 is attributed to the strong coordination bonds between the high-valent Zr(IV) centers and the carboxylate groups of the linkers, as well as the high connectivity of the inorganic nodes.[1][4] The structure features two types of cages: tetrahedral cavities with a diameter of approximately 0.8 nm and octahedral cavities around 1.1 nm, accessible through triangular windows of about 0.6 nm.[3][5]

Original Solvothermal Synthesis Protocol

The initial synthesis of UiO-66 was achieved through a solvothermal method, a technique that remains widely used. The following protocol is based on the seminal report and subsequent refinements.

Experimental Protocol: Solvothermal Synthesis of UiO-66

-

Precursor Preparation: Dissolve zirconium tetrachloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) in N,N'-dimethylformamide (DMF).[3][6]

-

Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.[7]

-

Heating: Heat the sealed autoclave in an oven at a specific temperature (typically 120°C) for a designated period (e.g., 24 hours).[6][8]

-

Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting white precipitate is then collected.

-

Washing: Wash the collected solid multiple times with DMF and then with a solvent like methanol (B129727) to remove unreacted precursors and solvent molecules trapped within the pores.[8] This is often done via centrifugation.[8]

-

Activation: Dry the purified product, typically under vacuum at an elevated temperature (e.g., 150°C for 24 hours), to remove any remaining guest molecules from the pores.[9]

Structural and Physicochemical Properties

The initial discovery of UiO-66 was followed by extensive characterization to understand its unique properties. These properties are crucial for its application in various fields, including drug delivery.

| Property | Typical Value | Reference(s) |

| Brunauer-Emmett-Teller (BET) Surface Area | > 1000 m²/g (often exceeding this) | [3][4] |

| Theoretical Pore Volume | ~0.77 cm³/g | [4] |

| Pore Size (Triangular Windows) | ~0.6 nm | [3][10] |

| Cage Diameters | Tetrahedral: ~0.8 nm, Octahedral: ~1.1 nm | [3][5] |

| Thermal Stability | Up to 500°C in air | [3][11] |

| Chemical Stability | Stable in water and various organic solvents | [9] |

| Crystal Structure | Face-centered cubic (fcu) | [1][4] |

| Lattice Parameter | ~20.7 Å | [4] |

Table 1: Key Physicochemical Properties of UiO-66.

Historical Development: Tuning and Functionalization

Following its discovery, research on UiO-66 rapidly expanded, focusing on modulating its synthesis and functionalizing its structure to tailor its properties for specific applications.

Modulated Synthesis

The introduction of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid) or mineral acids (e.g., HCl, HBr), during synthesis became a critical development.[12][13] Modulators compete with the linker for coordination to the metal clusters, which can control the nucleation and crystal growth processes.[5][13] This allows for precise control over crystal size and morphology and can also introduce controlled defects into the framework.[5]

Experimental Protocol: Modulated Synthesis of UiO-66

-

Precursor Preparation: Dissolve ZrCl₄ and H₂BDC in DMF.

-

Modulator Addition: Add a specific amount of a modulator (e.g., concentrated HCl or acetic acid) to the precursor solution.[9][13]

-

Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at a specified temperature and time (e.g., 150°C for 24 hours).[9]

-

Work-up: Follow the same cooling, isolation, washing, and activation steps as in the standard solvothermal synthesis.

Defect Engineering

A significant area of development has been the intentional creation of defects, such as missing linkers or missing clusters, within the UiO-66 structure.[4] These defects can enhance properties like porosity and catalytic activity.[12] The use of modulators is a primary method for introducing such defects.[12] For instance, using an excess of a modulator can lead to a higher concentration of missing linkers.

Post-Synthetic Modification and Functionalization

The true versatility of UiO-66 lies in its amenability to functionalization. This can be achieved by using modified organic linkers during the initial synthesis (isoreticular synthesis) or through post-synthetic modification of the parent framework.[14]

Common functional groups introduced onto the terephthalic acid linker include:

-

Amino (-NH₂): UiO-66-NH₂ exhibits altered polarity and basicity, which can enhance CO₂ adsorption and provide sites for further modification.[7][14]

-

Nitro (-NO₂): UiO-66-NO₂ also introduces polarity.[14]

-

Methoxy (-OCH₃): Modifies the hydrophobic/hydrophilic character of the pores.[14]

-

Naphthyl: Increases the hydrophobicity and can influence selectivity in gas separations.[14]

Experimental Protocol: Synthesis of Functionalized UiO-66 (e.g., UiO-66-NH₂) via Isoreticular Synthesis

-

Precursor Selection: Replace 1,4-benzenedicarboxylic acid (H₂BDC) with a functionalized linker, such as 2-aminoterephthalic acid (H₂BDC-NH₂).[7]

-

Synthesis: Follow a similar solvothermal or modulated synthesis protocol as for the parent UiO-66, dissolving ZrCl₄ and H₂BDC-NH₂ in DMF.[7]

-

Work-up: The isolation, washing, and activation procedures are analogous to those for unmodified UiO-66.

Applications in Drug Development

The remarkable stability, high porosity, and tunable surface chemistry of UiO-66 make it an excellent candidate for drug delivery systems.[15] Its porous structure can encapsulate therapeutic agents, and the surface can be modified to control drug release and target specific cells or tissues.[15]

-

Controlled Release: The release of drugs from UiO-66 can be triggered by changes in the physiological environment, such as pH.[15] For instance, the acidic microenvironment of tumors can facilitate the degradation of the MOF and the release of anticancer drugs.[16]

-

Targeted Delivery: Functional groups on the surface of UiO-66 can be conjugated with targeting ligands like antibodies or peptides, enabling the selective delivery of drugs to diseased cells and minimizing side effects on healthy tissues.[15]

-

High Drug Loading: The large surface area and pore volume of UiO-66 allow for a high loading capacity of various drugs.[15]

Conclusion and Future Outlook

From its discovery in 2008, UiO-66 has evolved from a novel material to a versatile platform with a vast and expanding range of applications. Its historical development, characterized by advancements in synthesis modulation, defect engineering, and functionalization, has unlocked its potential for sophisticated applications, particularly in the biomedical field. For drug development professionals, UiO-66 and its derivatives offer a promising and highly tunable platform for creating next-generation therapeutic delivery systems. Future research will likely focus on developing more complex, multifunctional UiO-66 composites and scaling up their production for clinical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ethz.ch [ethz.ch]

- 6. University of Oslo-66: A Versatile Zr-Based MOF for Water Purification Through Adsorption and Photocatalysis [mdpi.com]

- 7. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents in Dispersive Solid-Phase Analytical Microextraction for Different Aqueous Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

- 16. researchgate.net [researchgate.net]

Characterization of Porosity and Surface Area in UiO-66(Zr): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the characterization of porosity and surface area of the metal-organic framework (MOF), UiO-66(Zr). UiO-66(Zr) is a highly regarded MOF due to its exceptional thermal and chemical stability, making it a prime candidate for applications in gas storage, catalysis, and drug delivery. A thorough understanding of its porous structure is critical for optimizing its performance in these roles.

Introduction to UiO-66(Zr) Porosity

UiO-66(Zr) is constructed from zirconium-based inorganic nodes ([Zr₆O₄(OH)₄]¹²⁺) and 1,4-benzenedicarboxylate (BDC) organic linkers. This arrangement results in a crystalline structure with a network of interconnected pores. The ideal, defect-free structure of UiO-66(Zr) possesses a theoretical Brunauer-Emmett-Teller (BET) surface area of approximately 1200 m²/g.[1] However, the synthesis of UiO-66(Zr) can be modulated to introduce structural defects, such as missing linkers or zirconium clusters. These defects can significantly enhance the material's porosity and surface area, with defective UiO-66(Zr) exhibiting BET surface areas ranging from 1000 to 1800 m²/g.[1] The ability to tune the porosity through defect engineering is a key advantage of UiO-66(Zr), allowing for the optimization of its properties for specific applications.

Key Characterization Techniques

The primary techniques for characterizing the porosity and surface area of UiO-66(Zr) are gas physisorption, particularly nitrogen (N₂) adsorption-desorption analysis, complemented by Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) to confirm the material's crystallinity and thermal stability.

Nitrogen (N₂) Adsorption-Desorption Analysis

This is the most critical technique for determining the surface area and pore characteristics of UiO-66(Zr). The analysis involves measuring the amount of nitrogen gas adsorbed by the material at a constant temperature (typically 77 K, the boiling point of liquid nitrogen) over a range of relative pressures. The resulting isotherm provides valuable information:

-

BET Surface Area: Calculated from the initial linear portion of the isotherm, this value represents the total surface area of the material accessible to the gas molecules.

-

Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to unity, this indicates the total volume of the pores within the material.

-

Pore Size Distribution: Analysis of the isotherm using methods like Non-Local Density Functional Theory (NLDFT) can reveal the distribution of pore sizes within the material. The pristine UiO-66 structure has tetrahedral pores of about 6 Å and octahedral pores of around 8 Å.[2] The presence of missing cluster defects can introduce larger mesopores in the range of 15-20 Å.[2]

Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the crystalline structure and phase purity of the synthesized UiO-66(Zr). The diffraction pattern of a highly crystalline UiO-66(Zr) sample will show characteristic peaks at specific 2θ angles, with the most intense peaks typically appearing below 10°.[3] The presence of sharp, well-defined peaks indicates a high degree of crystallinity, which is crucial for a well-ordered porous network.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of UiO-66(Zr) and can also provide insights into the presence of defects. A typical TGA curve for UiO-66(Zr) shows an initial weight loss below 300°C, corresponding to the removal of guest molecules like water and solvent from the pores.[3] A significant weight loss between 450°C and 600°C indicates the thermal decomposition of the organic linker.[3] The temperature at which decomposition begins is an indicator of the material's thermal stability. In some cases, TGA data can be used to quantify the number of missing linkers in defective UiO-66(Zr) samples.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible characterization data.

Protocol for N₂ Adsorption-Desorption Analysis

-

Sample Activation (Degassing):

-

Accurately weigh approximately 50-100 mg of the UiO-66(Zr) sample into a sample tube.

-

Attach the sample tube to the degassing port of the gas sorption analyzer.

-

Heat the sample under vacuum (e.g., to 120-150°C) for a period of 12-24 hours to remove any guest molecules from the pores.[4][5] The specific temperature and time should be chosen to ensure complete removal of solvent without causing structural damage.

-

-

Isotherm Measurement:

-

After degassing, transfer the sample tube to the analysis port of the instrument.

-

Immerse the sample tube in a liquid nitrogen bath (77 K).

-

Perform the N₂ adsorption-desorption measurement over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 0.99.

-

-

Data Analysis:

-

Calculate the BET surface area from the linear region of the BET plot, typically in the P/P₀ range of 0.005-0.03 for microporous materials.[1]

-

Determine the total pore volume from the amount of N₂ adsorbed at a P/P₀ of ~0.99.

-

Calculate the pore size distribution using appropriate models such as NLDFT.

-

Protocol for Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Finely grind the UiO-66(Zr) sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02°.[4]

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with a simulated or reference pattern for UiO-66(Zr) to confirm the crystal structure and phase purity.

-

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Place a small, accurately weighed amount of the UiO-66(Zr) sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

-

Measurement:

-

Data Analysis:

-

Analyze the resulting TGA curve to identify the temperatures of solvent removal and framework decomposition.

-

Quantitative Data Summary

The following tables summarize typical porosity and surface area data for pristine and defective UiO-66(Zr) as reported in the literature.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |

| Pristine/Ideal UiO-66(Zr) | ~1100 - 1267 | ~0.40 - 0.57 | ~6 and ~8 | [7][8] |

| Defective UiO-66(Zr) (Formic Acid Modulator) | ~1450 | 0.57 | - | [7] |

| Defective UiO-66(Zr) (High Defect Density) | ~1827 | - | - | [6] |

| UiO-66-NH₂ | ~960 - 1700 | - | - | [9][10] |

Table 1: Comparison of Porosity and Surface Area Data for Pristine and Defective UiO-66(Zr).

| Characterization Technique | Parameter | Typical Value/Observation for UiO-66(Zr) |

| N₂ Adsorption-Desorption | Isotherm Type | Type I (microporous) |

| BET Surface Area | 1000 - 1800 m²/g | |

| Pore Volume | 0.4 - 0.9 cm³/g[1] | |

| PXRD | Main Peaks (2θ) | ~7.4° and ~8.5° |

| TGA | Decomposition Temperature | > 450°C |

Table 2: Summary of Key Characterization Parameters for UiO-66(Zr).

Visualizations

The following diagrams illustrate the experimental workflow for UiO-66(Zr) characterization and the conceptual relationship between synthesis, defects, and porosity.

Caption: Experimental workflow for the characterization of UiO-66(Zr).

Caption: Relationship between synthesis modulation, defect formation, and material properties.

Conclusion

The characterization of porosity and surface area is fundamental to understanding and utilizing UiO-66(Zr) in various scientific and industrial applications. The combination of N₂ adsorption-desorption analysis, PXRD, and TGA provides a comprehensive picture of the material's structural and porous properties. Furthermore, the ability to engineer defects into the UiO-66(Zr) framework offers a powerful tool for tuning its porosity and surface area, thereby enhancing its performance for specific tasks. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working with this versatile metal-organic framework.

References

- 1. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. rsc.org [rsc.org]

- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Boundaries: A Technical Guide to the Thermal and Chemical Stability of Pristine UiO-66(Zr)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and chemical stability limits of the pristine metal-organic framework (MOF), UiO-66(Zr). Understanding these boundaries is critical for its application in diverse fields, including drug delivery, catalysis, and separations, ensuring its structural integrity and performance under operational conditions. This document synthesizes key quantitative data, details experimental protocols for stability assessment, and visualizes crucial concepts for enhanced comprehension.

Thermal Stability Limits

Pristine UiO-66(Zr) is renowned for its exceptional thermal resistance, a characteristic attributed to the strong coordination bonds between the zirconium clusters and the terephthalate (B1205515) linkers. The thermal decomposition of UiO-66(Zr) is typically a multi-step process, which can be effectively monitored using thermogravimetric analysis (TGA).

The initial weight loss, occurring at temperatures generally below 300°C, corresponds to the removal of guest molecules, such as water, methanol, and residual N,N-dimethylformamide (DMF) from the synthesis, residing within the pores.[1] A subsequent, more significant weight loss between 450°C and 600°C signifies the decomposition of the organic linker, leading to the collapse of the framework structure.[1] The final residual product upon heating to high temperatures (e.g., 800°C) is zirconium dioxide (ZrO₂).[1] Some studies have reported thermal stability up to 500°C.[2][3][4]

It is important to note that the presence of structural defects, such as missing linkers, can influence the thermal stability. Defective UiO-66(Zr) may exhibit a collapse of its crystalline framework at a lower temperature, around 250°C, even though the primary decomposition of the organic linker occurs at a higher temperature.[3][5][6]

Table 1: Thermal Stability Data for Pristine UiO-66(Zr)

| Parameter | Temperature Range (°C) | Observation | Reference |

| Guest Molecule Removal | < 300 | Weight loss due to release of H₂O, methanol, and DMF. | [1] |

| Dehydroxylation of Zr-oxo-clusters | 100 - 450 | Slow removal of hydroxyl groups. | [4][7] |

| Onset of Organic Linker Decomposition | 450 - 500 | Major weight loss corresponding to framework collapse. | [1][3][5][6][7][8] |

| Final Residue | > 600 | Formation of Zirconium Dioxide (ZrO₂). | [1][8] |

| Crystalline Framework Collapse (Defective) | ~250 | Loss of crystallinity in defect-rich samples. | [3][5][6] |

Chemical Stability Limits

The chemical resilience of UiO-66(Zr) is a key attribute, though it varies significantly with the chemical environment, particularly pH.

Stability in Solvents

Pristine UiO-66(Zr) demonstrates remarkable stability in a wide array of common organic solvents. Its crystalline structure has been shown to remain intact for extended periods (e.g., one year) in water and chloroform.[9] It also exhibits good stability in benzene, acetone, and various alcohols.[2] While generally stable in DMF, some minor changes to the exterior framework have been observed after prolonged exposure.[9]

Stability in Aqueous Acidic and Basic Solutions

UiO-66(Zr) is highly stable in acidic conditions, maintaining its structural integrity in aqueous solutions with a pH as low as 1.[10][11][12] However, its stability is significantly compromised in basic environments.[13][14][15] The degradation in basic solutions is attributed to nucleophilic attack by hydroxide (B78521) ions (OH⁻) on the zirconium-carboxylate coordination bonds, leading to the dissolution of the organic linkers.[14] The extent of this degradation is directly correlated with the strength (pK(_b)) and concentration of the base.[13][14][15] For instance, strong bases like potassium hydroxide (KOH) can lead to the complete destruction of the UiO-66 structure within a short period.[14] The limitation level in basic conditions is often cited around pH 12.[14]

Table 2: Chemical Stability of Pristine UiO-66(Zr) in Various Media

| Medium | Condition | Stability | Observation | Reference |

| Water | Neutral pH | Stable | Crystalline structure maintained for over a year. | [9] |

| Chloroform | - | Stable | Crystalline structure maintained for over a year. | [9] |

| Dimethylformamide (DMF) | - | Largely Stable | Minor changes to the exterior framework observed. | [9] |

| Aqueous Acid | pH 1-3 | Stable | Retains structural integrity. | [11][12] |

| Aqueous Base | pH > 9-10 | Unstable | Degradation via nucleophilic attack on Zr-carboxylate bonds. | [11][12][14] |

| KOH (0.1 M) | 1 hour | Unstable | Total destruction of the framework. | [14] |

| KHCO₃ | 0.3 M, 1 hour | Unstable | Complete framework destruction. | [14] |

| K₃PO₄ | 0.05 M, 1 hour | Unstable | Annihilation of the structure. | [14] |

| KOAc | < 1.0 M, 1 day | Stable | No change in PXRD patterns. | [14] |

| Pyridine | 0.5 M | Largely Stable | More than 80% of linkers remain intact. | [16] |

Stability in Buffer Solutions

The choice of buffer is critical when working with UiO-66(Zr) in biological or pharmaceutical applications. The chemical nature of the buffer components can significantly impact the MOF's stability. Studies have shown that while some buffers are relatively benign, others can rapidly degrade the framework.[17] For example, HEPES buffer has been found to be more compatible with UiO-66(Zr), whereas N-ethylmorpholine (NEM) and phosphate (B84403) buffers (PB) can cause rapid degradation.[17][18] Low concentrations of TRIS buffer are also generally considered acceptable.[17] The degradation is often evidenced by the leaching of the terephthalate linker into the solution.[17]

Experimental Protocols for Stability Assessment

A multi-faceted approach is necessary to thoroughly evaluate the thermal and chemical stability of UiO-66(Zr). The following are key experimental techniques and their methodologies.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition profile and temperature limits of the material.

-

Methodology: A small, precisely weighed sample of activated UiO-66(Zr) is placed in a TGA furnace. The temperature is increased at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., air, nitrogen, or argon).[19] The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve reveals distinct weight loss steps corresponding to the removal of guest molecules and the decomposition of the organic linker.

Powder X-ray Diffraction (PXRD)

-

Objective: To assess the crystallinity and structural integrity of UiO-66(Zr) before and after thermal or chemical treatment.

-

Methodology: The powdered sample is exposed to a monochromatic X-ray beam. The diffraction pattern is collected over a range of 2θ angles (typically 5° to 50°).[1] The retention of the characteristic diffraction peaks of UiO-66(Zr) after treatment indicates structural stability. A loss of peak intensity or the appearance of an amorphous background suggests framework degradation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To quantify the amount of organic linker (terephthalic acid) that has leached from the UiO-66(Zr) framework after exposure to a chemical environment.

-

Methodology: After exposing UiO-66(Zr) to a specific chemical solution, the solid is removed by centrifugation or filtration. The supernatant is collected, and the MOF solid is digested in a strong acid (e.g., hydrofluoric acid) or a strong base (e.g., NaOH in D₂O).[14] An internal standard (e.g., 1,3,5-trimethoxybenzene) is added to the digested solution.[14] ¹H NMR analysis is then performed to integrate the signals of the linker and the internal standard, allowing for the quantification of the remaining or leached linker.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To precisely quantify the concentration of leached terephthalic acid and other organic molecules (like modulators) in a solution after exposure to UiO-66(Zr).[20]

-

Methodology: Similar to NMR sample preparation, the supernatant after chemical treatment is analyzed. The solution is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV-Vis detector. The concentration of the leached linker is determined by comparing the peak area to a calibration curve prepared with known concentrations of terephthalic acid.[20]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

-

Objective: To measure the specific surface area and pore volume of UiO-66(Zr) to infer structural integrity.

-

Methodology: The activated sample is cooled to liquid nitrogen temperature (77 K) and exposed to nitrogen gas at various partial pressures. The amount of nitrogen adsorbed onto the surface is measured. The BET theory is then applied to the adsorption isotherm to calculate the specific surface area. A significant decrease in surface area after treatment suggests pore collapse or blockage, indicating structural degradation.[19]

Visualizing Stability Assessment and Degradation Pathways

To further clarify the experimental workflows and the mechanisms of degradation, the following diagrams are provided.

Caption: Workflow for assessing the chemical stability of UiO-66(Zr).

Caption: Simplified pathway for the degradation of UiO-66(Zr) in basic media.

Conclusion

Pristine UiO-66(Zr) stands out as a remarkably robust MOF, particularly in terms of its thermal stability and resistance to a wide range of organic solvents and acidic conditions. However, its susceptibility to basic media is a critical limitation that must be carefully considered in its application. This guide provides the foundational knowledge of these stability limits and the experimental means to verify them, empowering researchers and developers to harness the full potential of UiO-66(Zr) while respecting its operational boundaries. A thorough understanding and characterization of the stability of UiO-66(Zr) under specific experimental conditions are paramount for the successful translation of this promising material from the laboratory to real-world applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Stability of Zr-Based UiO-66 Metal-Organic Frameworks in Basic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

Understanding Defect Formation in UiO-66(Zr) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to UiO-66(Zr) and the Significance of Defects

UiO-66(Zr) is a metal-organic framework (MOF) renowned for its exceptional thermal and chemical stability, making it a promising material for a wide range of applications, including catalysis, gas storage and separation, and drug delivery.[1][2] Its structure consists of zirconium-based secondary building units (SBUs), specifically hexanuclear oxo-clusters ([Zr₆O₄(OH)₄]¹²⁺), connected by 1,4-benzenedicarboxylate (BDC) linkers. In its ideal, defect-free form, each Zr₆ cluster is coordinated to twelve BDC linkers, resulting in a highly robust framework.[3]

However, "defects" or structural imperfections within the UiO-66(Zr) lattice, once considered flaws, are now recognized as a powerful tool for tuning the material's properties.[2][4] These defects, which often manifest as "missing linkers" or "missing clusters," can introduce coordinatively unsaturated metal sites (Lewis acids) and Brønsted acid sites, enhance porosity, and create hierarchical pore structures.[3][5][6] For drug development, these engineered defects can modulate drug loading and release profiles, and the altered surface chemistry can improve interactions with biological systems. This guide provides a comprehensive overview of the mechanisms behind defect formation in UiO-66(Zr) synthesis, detailed experimental protocols for creating defective UiO-66(Zr), and methods for their characterization.

Mechanisms of Defect Formation

The controlled introduction of defects in UiO-66(Zr) is typically achieved during synthesis through the use of "modulators." Modulators are molecules, often monocarboxylic acids, that compete with the BDC linker for coordination to the Zr₆ clusters.[7][8] This competition disrupts the formation of the perfect crystal lattice, leading to the creation of defects.

The primary factors influencing the type and concentration of defects are:

-

Modulator Acidity (pKa): A lower pKa of the modulator generally leads to a higher concentration of defects.[1][2] This is because a more acidic modulator can more effectively compete with the BDC linker.

-

Modulator Concentration: Increasing the concentration of the modulator in the synthesis mixture typically results in a higher defect density.[4][7]

-

Synthesis Temperature and Time: Higher temperatures and longer reaction times can sometimes "heal" defects, leading to a more crystalline, less defective material.[4] Conversely, lower temperatures can favor the formation of more defective structures.

-

Choice of Zirconium Precursor and Solvent: The selection of the zirconium salt and the solvent system can also influence the defect landscape.

The two most common types of defects in UiO-66(Zr) are:

-

Missing Linker Defects: These occur when a BDC linker is absent and the charge is balanced by modulator molecules or other species like hydroxides or water molecules coordinated to the Zr₆ cluster. This creates open coordination sites on the zirconium clusters.[2]

-

Missing Cluster Defects: In this case, an entire Zr₆ cluster and its associated linkers are absent, leading to the formation of larger pores within the framework.

Data Presentation: Quantitative Analysis of Defective UiO-66(Zr)

The following tables summarize the impact of different modulators and synthesis conditions on the properties of UiO-66(Zr).

Table 1: Influence of Modulator Type and Concentration on the Textural Properties of UiO-66(Zr)

| Modulator | Modulator/Ligand Molar Ratio | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Linker Deficiencies per Zr₆ Unit | Reference |

| None | 0 | 1179 | 0.56 | ~0 | [9] |

| Acetic Acid | 30% (of ligand) | 1424 | 0.54 | Not specified | [5] |

| Formic Acid | 16 | Not specified | Not specified | >1 | [10] |

| Formic Acid | 100 | 1450 | 0.57 | 0.63 (FA/BDC ratio) | [11] |

| Trifluoroacetic Acid | Not specified | 1808 | 0.84 | Not specified | [9] |

| Hydrochloric Acid | Not specified | Not specified | Not specified | Higher than with FA and TFA | [1] |

| Hydrobromic Acid | Not specified | Higher than with HCl and HF | Higher than with HCl and HF | High | [12][13] |

Table 2: Catalytic Activity of Defective UiO-66(Zr) in an Aldol (B89426) Condensation Reaction

| Catalyst | Modulator | Furfural (B47365) Conversion (%) | Reference |

| UiO-66(Zr)-DF (Defect-Free) | None | < 5 | [14] |

| UiO-66(Zr)-FA | Formic Acid | ~ 60 | [14] |

| UiO-66(Zr)-TFA | Trifluoroacetic Acid | ~ 80 | [14] |

| UiO-66(Zr)-HCl | Hydrochloric Acid | > 95 | [14] |

Experimental Protocols

General Synthesis of Defective UiO-66(Zr) with a Modulator

This protocol is a general guideline and can be adapted based on the desired modulator and defect concentration.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (H₂BDC or BDC)

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., acetic acid, formic acid, trifluoroacetic acid)

Procedure:

-

Dissolve ZrCl₄ in DMF in a glass vessel.

-

Add the desired amount of modulator to the solution. The molar ratio of modulator to ZrCl₄ can be varied to tune the defect concentration.

-

In a separate vessel, dissolve H₂BDC in DMF.

-

Add the H₂BDC solution to the ZrCl₄/modulator solution under stirring.

-

Seal the vessel and heat it in an oven at a specific temperature (typically 120 °C) for a set duration (e.g., 24 hours).

-

After cooling to room temperature, collect the white precipitate by centrifugation.

-

Wash the product with DMF and then with methanol to remove unreacted precursors and solvent.

-

Dry the final product in an oven (e.g., at 150 °C) to obtain the activated defective UiO-66(Zr).[12]

Specific Protocol for Highly Defective UiO-66(Zr) using Formic Acid

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (FA)

-

Water

Procedure:

-

Dissolve 0.60 g (2.5 mmol) of ZrCl₄ in 40 mL of DMF.

-

Add 0.135 mL (7.5 mmol) of water and 9.4 mL (250 mmol) of formic acid to the solution.

-

Add 0.435 g (2.5 mmol) of H₂BDC to the mixture.

-

Sonicate the mixture until all solids are completely dissolved.

-

Divide the solution into four 10 mL vials and heat in an oven at 120 °C for 16 hours.

-

After cooling, recover the solid product by centrifugation.

-

Wash the solid with DMF (soaking for 2 hours), followed by water (soaking for 2 hours), and finally with acetone (soaking for 10 minutes).

-

Dry the final product in an oven at 80 °C for 2 hours.[11]

Characterization of Defects

TGA can be used to estimate the number of missing linkers by analyzing the weight loss profile of the material.

Procedure:

-

Place a known amount of the activated UiO-66(Zr) sample in a TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., air or nitrogen) with a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

-

The weight loss curve will show distinct steps corresponding to the removal of residual solvent, dehydroxylation of the Zr₆ cluster, and finally, the decomposition of the organic linkers.

-

The final residual mass corresponds to ZrO₂. By normalizing the weight loss curve to the final ZrO₂ mass, the number of linkers per Zr₆ cluster can be calculated and compared to the theoretical value of 6 for a defect-free structure.[15][16]

¹H NMR spectroscopy of digested MOF samples is a powerful tool to identify and quantify the modulator molecules that are incorporated into the framework as capping agents at the defect sites.

Procedure:

-

Digest a known amount of the UiO-66(Zr) sample in a deuterated solvent containing a strong acid (e.g., D₂SO₄ in DMSO-d₆) or a strong base (e.g., NaOD in D₂O) to break down the framework and release the linkers and modulators.

-

Acquire the ¹H NMR spectrum of the resulting solution.

-

By integrating the signals corresponding to the BDC linker and the modulator molecules, their molar ratio within the solid can be determined.[10][17]

Visualizing Defect Formation and Experimental Workflows

Mechanism of Modulator-Induced Defect Formation

References

- 1. Boosting the activity of UiO-66(Zr) by defect engineering: efficient aldol condensation of furfural and MIBK for the production of bio jet-fuel precur ... - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC05022J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. comoc.ugent.be [comoc.ugent.be]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. The Remarkable Amphoteric Nature of Defective UiO‐66 in Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. Engineering a Highly Defective Stable UiO-66 with Tunable Lewis- Brønsted Acidity: The Role of the Hemilabile Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Engineering the defects of UiO-66 MOF for an improved catalytic detoxification of CWA simulant: methyl paraoxon - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04637D [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of UiO-66(Zr) Functional Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the functional groups of the metal-organic framework (MOF) UiO-66(Zr). Understanding the surface chemistry and functionalization of UiO-66(Zr) is paramount for its application in diverse fields, including drug delivery, catalysis, and sensing. This document offers a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) spectroscopy for the analysis of this robust zirconium-based MOF.

Introduction to UiO-66(Zr) and its Functionalization

UiO-66(Zr) is a highly stable MOF constructed from zirconium-based secondary building units (SBUs), specifically [Zr₆O₄(OH)₄]¹²⁺ clusters, and 1,4-benzenedicarboxylate (BDC) linkers. This structure possesses a high surface area and tunable porosity, making it an attractive platform for various applications. The ability to introduce functional groups onto the BDC linker or the Zr-cluster, either through post-synthetic modification or de novo synthesis, allows for the tailoring of its chemical and physical properties. Common functionalizations include the introduction of amino (-NH₂), nitro (-NO₂), bromo (-Br), and carboxylic acid (-COOH) groups, as well as the creation of defects within the framework, which can act as active sites.

Spectroscopic techniques are indispensable tools for confirming successful functionalization, quantifying the degree of modification, and elucidating the nature of the introduced functional groups and their interaction with the MOF framework.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and readily available technique for identifying functional groups based on their characteristic vibrational frequencies.

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly employed. A small amount of the activated UiO-66(Zr) sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample without the need for pellet preparation.[1]

-

-

Data Acquisition:

-

The KBr pellet or the ATR crystal with the sample is placed in the FTIR spectrometer.

-

Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups.

-

| Functional Group/Vibration | Characteristic Wavenumber (cm⁻¹) | Reference(s) |

| Pristine UiO-66(Zr) | ||

| O-H stretching (Zr-OH) | ~3670 | [2] |

| Asymmetric C=O stretching (carboxylate) | ~1580-1600 | [3][4] |

| Symmetric C-O stretching (carboxylate) | ~1390-1400 | [3][4] |

| C=C stretching (aromatic ring) | ~1500-1510 | [3] |

| Zr-O stretching | ~740-680 | [5] |

| **Amino-functionalized UiO-66(Zr) (-NH₂) ** | ||

| Asymmetric N-H stretching | ~3450-3500 | [6] |

| Symmetric N-H stretching | ~3360-3370 | [6] |

| C-N stretching | ~1385 | [6] |

| Carboxyl-functionalized UiO-66(Zr) (-COOH) | ||

| C=O stretching (of -COOH) | ~1700-1720 | [7] |

| Defective UiO-66(Zr) | ||

| Adsorbed CO on Zr Lewis acid sites | ~2170-2180 | [2] |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.

-

Sample Preparation:

-

A small amount of the powdered UiO-66(Zr) sample is placed on a microscope slide or in a capillary tube.

-

No special sample preparation is usually required, making it a non-destructive technique.

-

-

Data Acquisition:

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected.

-

The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The Raman spectrum is analyzed by identifying the characteristic scattering peaks.

-

| Functional Group/Vibration | Characteristic Raman Shift (cm⁻¹) | Reference(s) |

| Pristine UiO-66(Zr) | ||

| Benzene ring breathing | ~1610-1620 | [8] |

| C-H bending | ~1140-1150 | [8] |

| Carboxylate symmetric stretching | ~1430-1450 | [8] |

| Zr-O vibrations | ~630-640 | [8] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the material's surface.

-

Sample Preparation:

-

A small amount of the powdered UiO-66(Zr) sample is mounted on a sample holder using double-sided adhesive tape.

-

The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Data Acquisition:

-

The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Survey scans are first acquired to identify the elements present, followed by high-resolution scans of the specific elemental regions of interest (e.g., C 1s, O 1s, Zr 3d, N 1s).

-

-

Data Analysis:

-

The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states of the elements.

-

Peak fitting and deconvolution are often necessary to resolve different chemical species.

-

| Element (Core Level) | Functional Group/Chemical State | Binding Energy (eV) | Reference(s) |

| C 1s | C-C/C=C (aromatic ring) | ~284.5 | [6] |

| C-O (carboxylate) | ~286.0 | [9] | |

| C=O (carboxylate) | ~288.5-289.0 | [6] | |

| O 1s | Zr-O | ~530.4 | [10] |

| Zr-OH | ~531.8 | [10] | |

| O-C=O (carboxylate) | ~533.1 | [10] | |

| Zr 3d | Zr 3d₅/₂ | ~182.5-183.0 | |

| Zr 3d₃/₂ | ~184.8-185.5 | ||

| N 1s | -NH₂ | ~399.3 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy